molecular formula C14H12N4O2 B135740 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide CAS No. 130179-73-6

4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide

Cat. No. B135740
CAS RN: 130179-73-6
M. Wt: 268.27 g/mol
InChI Key: KVAGRWIMDGHHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide, also known as IMP-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide involves the inhibition of a specific enzyme called PIM kinase. PIM kinase is known to play a critical role in the regulation of cell growth and survival, particularly in cancer cells. By inhibiting PIM kinase, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide disrupts the signaling pathways that promote cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and enhances the sensitivity of cancer cells to chemotherapy. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide is its high potency and selectivity towards PIM kinase, making it a valuable tool for studying the role of PIM kinase in various biological processes. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide. One of the main directions is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Moreover, the development of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide derivatives with improved solubility and selectivity towards PIM kinase can also lead to the discovery of more potent and effective inhibitors. Furthermore, the identification of new targets and signaling pathways regulated by PIM kinase can provide new insights into the role of PIM kinase in various biological processes.

Synthesis Methods

The synthesis of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide involves a series of chemical reactions starting from 2-aminopyridine and 4-bromo-3-methoxybenzoic acid. The intermediate product is then treated with various reagents to obtain the final product. The synthesis of 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been optimized to improve its yield and purity, making it suitable for further research and development.

Scientific Research Applications

4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, 4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide has also been studied for its potential use in the treatment of other diseases such as inflammation, neurodegenerative disorders, and infectious diseases.

properties

CAS RN

130179-73-6

Product Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H12N4O2/c1-20-12-6-8(13(15)19)2-3-9(12)14-17-10-4-5-16-7-11(10)18-14/h2-7H,1H3,(H2,15,19)(H,17,18)

InChI Key

KVAGRWIMDGHHPU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=NC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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